

Tigapotide: A Synthetic Peptide Derived from PSP94 as a Novel Anti-Cancer Agent

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Compound of Interest

Compound Name: *Tigapotide*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tigapotide (also known as PCK3145) is a synthetic 15-amino-acid peptide derived from the human Prostate Secretory Protein of 94 amino acids (PSP94). Emerging as a promising therapeutic candidate, particularly in the context of prostate cancer, **Tigapotide** has demonstrated multi-faceted anti-tumor activity. This technical guide provides a comprehensive overview of **Tigapotide**, detailing its origins from PSP94, its proposed mechanisms of action, and a summary of key preclinical and clinical findings. The guide includes structured quantitative data, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways to support further research and development efforts in the field of oncology.

Introduction: From PSP94 to Tigapotide

Prostate Secretory Protein of 94 amino acids (PSP94), also known as β -microseminoprotein, is one of the most abundant proteins found in human seminal fluid.^[1] Its expression is significantly downregulated in advanced prostate cancer, suggesting a potential role as a tumor suppressor.^[2] This observation spurred interest in the therapeutic potential of PSP94 and its derivatives.

Tigapotide is a synthetic peptide that corresponds to amino acids 31-45 of PSP94.^[3] It has been developed to harness the anti-cancer properties of the parent protein in a more targeted

and potent manner. Research has focused on its ability to induce apoptosis, inhibit angiogenesis, and prevent metastasis, positioning it as a signal transduction inhibitor with a multi-pronged approach to restricting cancer progression.^[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy and pharmacokinetics of **Tigapotide**.

Table 1: Preclinical In Vivo Efficacy of Tigapotide in a Rat Prostate Cancer Model

Treatment Group	Dose (µg/kg/day)	Mean Tumor Volume Reduction (%)	Delay in Hind-Limb Paralysis (days)	Reference
Control	0	0	0	^[3]
Tigapotide	1	Not specified	Not specified	^[3]
Tigapotide	10	Dose-dependent decrease	Dose-dependent delay	^[3]
Tigapotide	100	Significant decrease	Significant delay	^[3]

Data from a study using syngeneic male Copenhagen rats inoculated with Mat Ly Lu cells overexpressing PTHrP.^[3]

Table 2: Phase I Clinical Trial of Tigapotide in Metastatic Castrate-Resistant Prostate Cancer

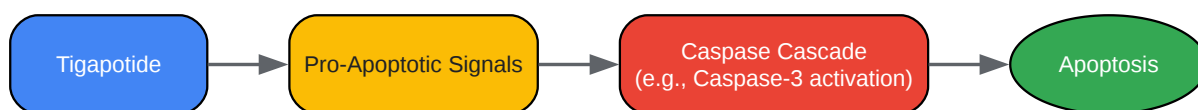
Parameter	Value	Reference
Patient Population	Metastatic castrate-resistant prostate cancer	
Dosing Regimens	7.5 mg/m ² twice weekly or 15 mg/m ² weekly for 4 weeks	
Safety	Well-tolerated with no significant adverse events reported.	
Pharmacokinetics		
Elimination Half-life	0.35 to 1.45 hours	[4]
Efficacy		
PSA Doubling Time	Increased from 4 to 8 months in one patient	
MMP-9 Levels	Declines observed in most patients by week 3	[5]

Mechanism of Action and Signaling Pathways

Tigapotide exerts its anti-tumor effects through several interconnected mechanisms, primarily by inducing apoptosis in cancer cells, inhibiting angiogenesis, and reducing metastasis.

Induction of Apoptosis

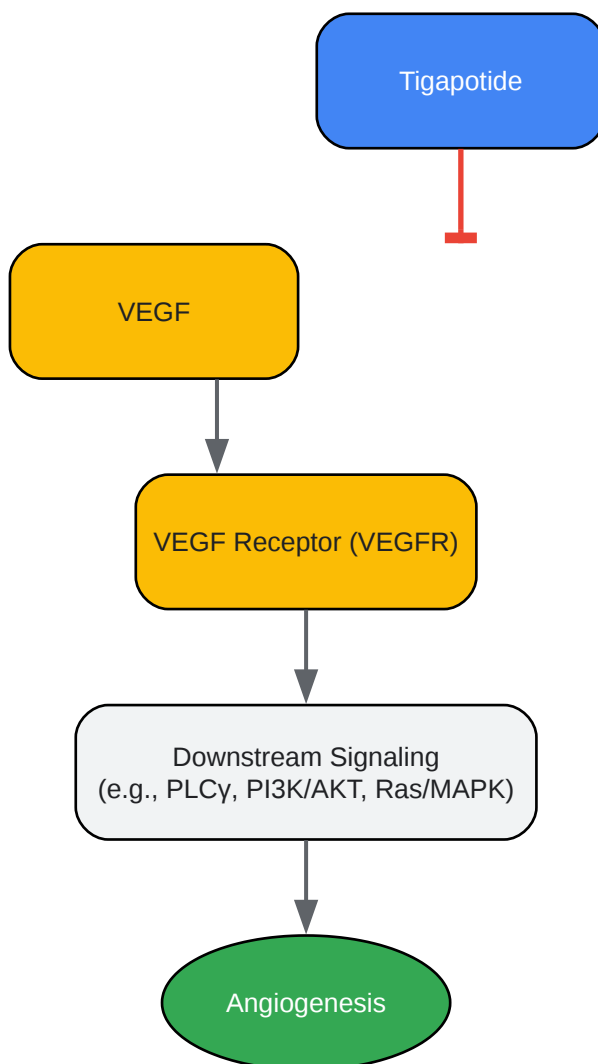
Tigapotide has been shown to promote tumor cell apoptosis.[3] While the precise molecular cascade is still under investigation, it is hypothesized to involve the activation of caspases, key executioners of programmed cell death. The apoptotic pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases like caspase-3.[6]



[Click to download full resolution via product page](#)Proposed Apoptosis Induction Pathway for **Tigapotide**.

Anti-Angiogenesis via VEGF Signaling Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is largely driven by Vascular Endothelial Growth Factor (VEGF). **Tigapotide** has been observed to interfere with VEGF signaling, thereby inhibiting the development of tumor vasculature. The VEGF signaling pathway is initiated by the binding of VEGF to its receptor (VEGFR), leading to receptor dimerization and autophosphorylation. This triggers a downstream cascade involving multiple signaling proteins that ultimately promote endothelial cell proliferation, migration, and survival.[7]

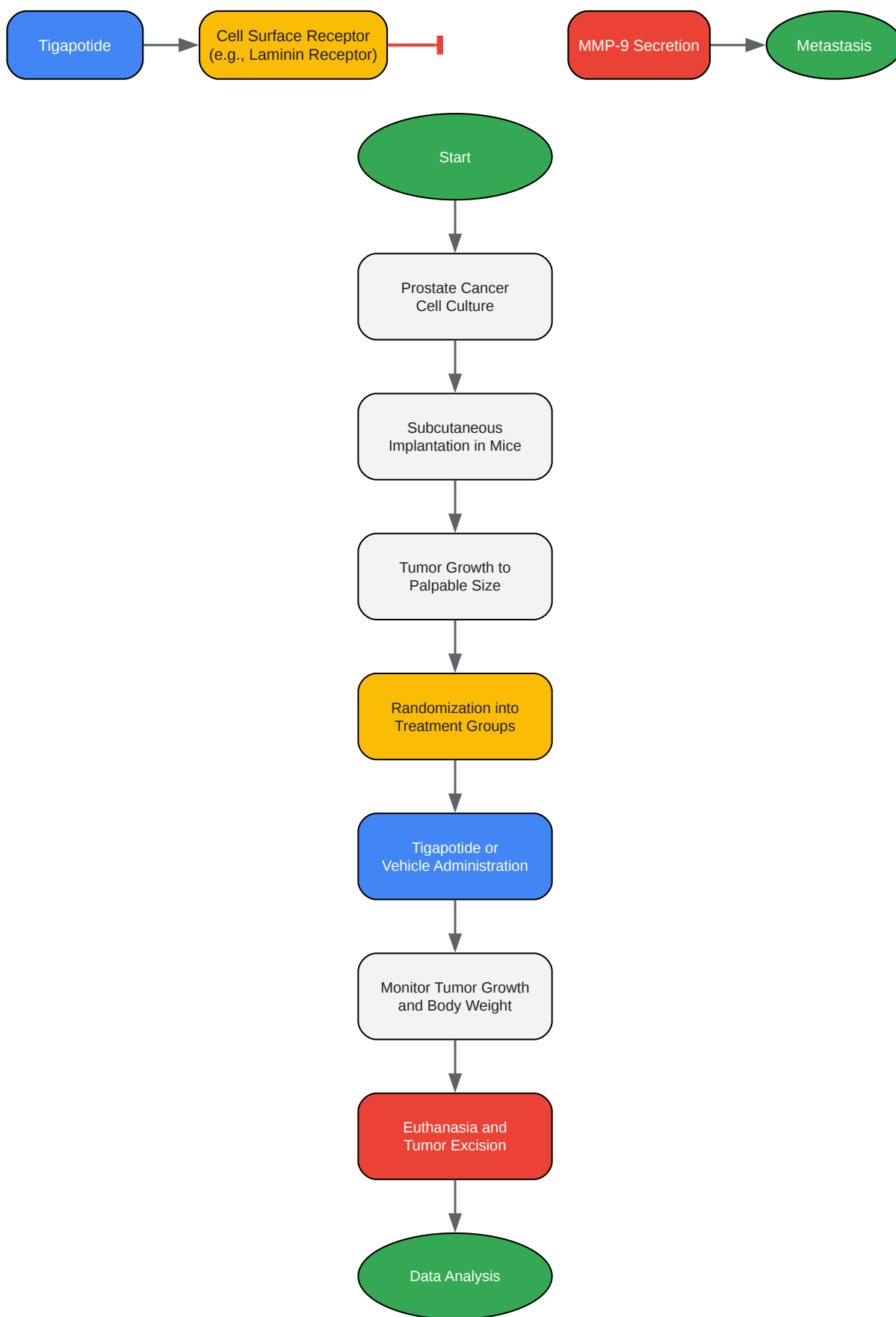


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Inhibition of VEGF Signaling Pathway by **Tigapotide**.

Anti-Metastasis through MMP-9 Inhibition

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Matrix metalloproteinases (MMPs), particularly MMP-9, play a crucial role in degrading the extracellular matrix, a key step in tumor invasion and metastasis. Clinical studies have shown that **Tigapotide** treatment leads to a reduction in MMP-9 levels.[5] Preclinical evidence suggests that this inhibition may be mediated through interactions with cell surface receptors, such as the laminin receptor.[8]



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